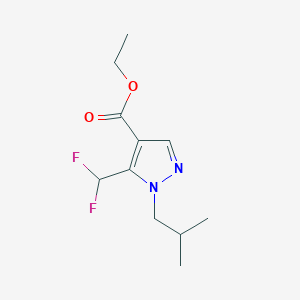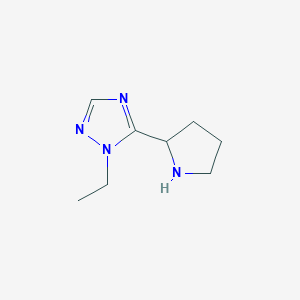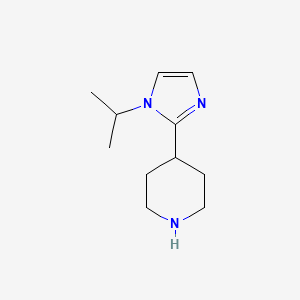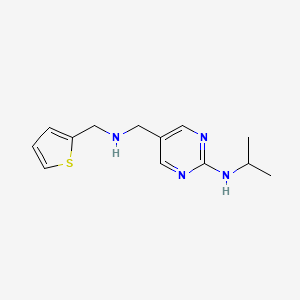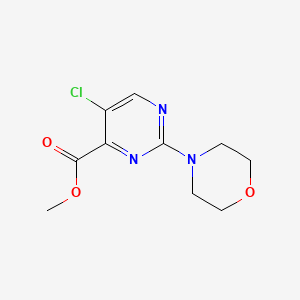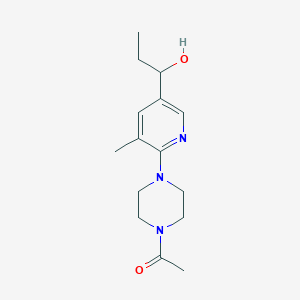
5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O5S It is a derivative of furan, a heterocyclic organic compound, and contains a methylsulfonyl group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with sulfonylating agents. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used as a monomer for polymer synthesis.
5-Hydroxymethylfuran-2-carboxylic Acid: A related compound with a hydroxymethyl group, known for its use in sustainable chemistry.
Uniqueness
5-(1-(Methylsulfonyl)ethyl)furan-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10O5S |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
5-(1-methylsulfonylethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c1-5(14(2,11)12)6-3-4-7(13-6)8(9)10/h3-5H,1-2H3,(H,9,10) |
InChI Key |
SJMALUXXLVJZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





